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Introduction
Capso (3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid) is a zwitterionic biological

buffer, one of the 'Good's' buffers, with a pKa of 9.6 at 25°C.[1][2] This gives it an effective

buffering range between pH 8.9 and 10.3.[1][2][3] While less common in immunoprecipitation

(IP) than buffers like RIPA or those based on Tris-HCl, Capso offers unique potential for

specific applications, particularly those involving proteins or protein-protein interactions that are

stable at higher pH ranges. Its zwitterionic nature and minimal reactivity with enzymes or

proteins make it a candidate for maintaining the native conformation of target proteins during

IP.

These notes provide a comprehensive guide to utilizing Capso buffer in immunoprecipitation

protocols, offering a starting point for optimization for your specific protein of interest.

Key Properties of Capso Buffer
pKa and pH Range: With a pKa of 9.6, Capso is ideal for maintaining a stable, alkaline

environment (pH 8.9-10.3).

Zwitterionic Nature: Capso is a zwitterionic buffer, which can minimize non-specific

interactions that might occur with charged buffer components.

High Solubility: It is highly soluble in water.
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Minimal Metal Binding: Capso exhibits very low metal-binding constants, which is

advantageous when studying metalloproteins or enzymes whose activity is metal-dependent.

Potential Applications: The high pH range makes Capso buffer particularly useful for the

immunoprecipitation of proteins with high isoelectric points (pI > 8.5) or for studying protein

interactions that are favored under alkaline conditions. It has also been noted for its use in

preparing lysis solutions for extracting membrane proteins.

Data Presentation: Comparison of IP Buffers
The selection of a lysis and wash buffer is critical for a successful immunoprecipitation

experiment. The ideal buffer effectively solubilizes the target protein while preserving its native

structure and antibody-binding epitope. The table below compares a proposed Capso-based IP

buffer with standard, widely used IP buffers.
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Buffer Component
Proposed Capso IP

Buffer

RIPA Buffer

(Radioimmunoprecip

itation Assay)

NP-40 Lysis Buffer

Buffering Agent 25-50 mM Capso 50 mM Tris-HCl 50 mM Tris-HCl

pH
9.0 - 10.0 (optimize for

target)
~8.0 ~8.0

Salt Concentration 150 mM NaCl 150 mM NaCl 150 mM NaCl

Non-ionic Detergent
1% Triton™ X-100 or

NP-40
1% NP-40 1% NP-40

Ionic Detergent(s) None

0.5% Sodium

Deoxycholate, 0.1%

SDS

None

Chelating Agent 1 mM EDTA None (can be added) None (can be added)

Additives

Protease &

Phosphatase

Inhibitors

Protease &

Phosphatase

Inhibitors

Protease &

Phosphatase

Inhibitors

Stringency Mild to Moderate High Mild

Best Suited For

High pI proteins;

interactions stable at

high pH; preserving

kinase activity.

Disrupting nuclear

membranes;

solubilizing most

proteins; may

denature some

proteins.

Mild lysis; preserving

native protein

conformations and

protein-protein

interactions.

Protocols: Immunoprecipitation Using Capso Buffer
This section provides a detailed protocol for immunoprecipitation using a Capso-based lysis

and wash buffer. Note: This is a general protocol and may require optimization for your specific

protein of interest and antibody.

Materials and Reagents
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Capso IP Lysis Buffer:

25 mM Capso, pH 9.5

150 mM NaCl

1 mM EDTA

1% Triton™ X-100

Add fresh before use: 1X Protease Inhibitor Cocktail, 1X Phosphatase Inhibitor Cocktail

Capso IP Wash Buffer:

25 mM Capso, pH 9.5

150 mM NaCl

1% Triton™ X-100

Elution Buffer:

For denaturing elution: 1X SDS-PAGE Sample Buffer (e.g., Laemmli buffer).

For non-denaturing elution: 0.1 M Glycine-HCl, pH 2.5.

Antibodies: High-quality primary antibody validated for IP and a negative control IgG from the

same species.

Beads: Protein A or Protein G agarose/magnetic beads.

Cultured cells or tissue sample

Ice-cold PBS

Microcentrifuge and tubes

Experimental Protocol: Step-by-Step
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1. Cell Lysate Preparation a. Place the cell culture dish on ice and wash cells twice with ice-

cold PBS. b. Aspirate PBS completely. c. Add 1 mL of ice-cold Capso IP Lysis Buffer (with

freshly added inhibitors) per 10⁷ cells. d. Scrape the cells off the dish and transfer the cell

suspension to a pre-chilled microcentrifuge tube. e. Incubate the tube on ice for 30 minutes

with periodic vortexing to lyse the cells. f. Centrifuge the lysate at 14,000 x g for 15 minutes at

4°C to pellet cellular debris. g. Carefully transfer the supernatant (protein lysate) to a new pre-

chilled tube. This is your input sample.

2. Lysate Pre-clearing (Optional but Recommended) a. To the cleared lysate, add 20 µL of a

50% slurry of Protein A/G beads. b. Incubate on a rotator for 1 hour at 4°C to reduce non-

specific binding. c. Centrifuge at 2,500 x g for 3 minutes at 4°C. d. Carefully transfer the

supernatant to a new pre-chilled tube, avoiding the bead pellet.

3. Immunoprecipitation a. Add the recommended amount of your primary antibody (typically 1-

10 µg) to the pre-cleared lysate. For a negative control, add an equivalent amount of control

IgG to a separate tube of lysate. b. Incubate on a rotator for 2-4 hours or overnight at 4°C. c.

Add 30-50 µL of a 50% slurry of Protein A/G beads to capture the antibody-antigen complexes.

d. Incubate on a rotator for an additional 1-2 hours at 4°C.

4. Washing a. Centrifuge the tubes at 2,500 x g for 3 minutes at 4°C to pellet the beads. b.

Carefully aspirate and discard the supernatant. c. Add 1 mL of ice-cold Capso IP Wash Buffer.

d. Invert the tube several times to resuspend the beads. e. Centrifuge as in step 4a and discard

the supernatant. f. Repeat the wash steps (4c-4e) three to four more times to remove non-

specifically bound proteins.

5. Elution a. After the final wash, carefully remove all residual supernatant. b. For Denaturing

Elution: Add 50 µL of 1X SDS-PAGE sample buffer directly to the beads. Vortex briefly and heat

the sample at 95-100°C for 5-10 minutes. Centrifuge to pellet the beads, and the supernatant is

ready for SDS-PAGE analysis. c. For Non-Denaturing Elution: Add 50-100 µL of 0.1 M Glycine-

HCl, pH 2.5, to the beads. Incubate for 5-10 minutes at room temperature with gentle mixing.

Centrifuge to pellet the beads and immediately transfer the supernatant to a new tube

containing 5-10 µL of 1M Tris, pH 8.5 to neutralize the low pH.

Visualizations
Logical Workflow for Buffer Optimization in IP

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1225162?utm_src=pdf-body
https://www.benchchem.com/product/b1225162?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1225162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Define Target Protein
& Interaction Partners

Assess Protein Properties
(pI, Stability, Location)

Initial Buffer Selection
(e.g., RIPA, NP-40, Capso)

Perform Pilot IP Experiment

Analyze Results
(Yield, Purity, Background)

High Background?

Low Yield?

No

Increase Wash Stringency
(Adjust Salt/Detergent)

Yes

Decrease Buffer Stringency
(e.g., Switch RIPA to Capso)

Yes

Optimized IP Protocol

No

Click to download full resolution via product page

Caption: Buffer selection is a critical step in optimizing an IP protocol.
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Experimental Workflow for Immunoprecipitation
Lysate Preparation

Immunoprecipitation

Washing & Elution

Cell Culture / Tissue

Wash with PBS

Lyse with Capso Buffer

Centrifuge to Pellet Debris

Collect Supernatant
(Cleared Lysate)

Add Primary Antibody
to Lysate

Incubate (e.g., 4°C, 2-4h)

Add Protein A/G Beads

Incubate (e.g., 4°C, 1-2h)

Pellet Beads & Discard Supernatant

Wash with Capso Wash Buffer
(Repeat 3-5x)

Elute Protein Complex

Analyze by WB, MS, etc.

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1225162?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1225162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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